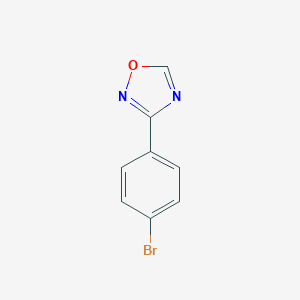

3-(4-Bromphenyl)-1,2,4-oxadiazol

Übersicht

Beschreibung

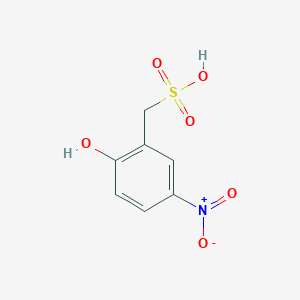

3-(4-Bromophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the family of heterocyclic compounds, which are characterized by their ring structures and the presence of at least one heteroatom. This compound is an important intermediate in the synthesis of various organic compounds, and is widely used in the synthesis of pharmaceuticals, dyes, and other materials. Its unique properties make it an attractive target for scientific research and industrial applications.

Wissenschaftliche Forschungsanwendungen

Pharmakologie: Forschung zu neuroprotektiven Wirkstoffen

3-(4-Bromphenyl)-1,2,4-oxadiazol-Derivate wurden auf ihre potenziellen neuroprotektiven Wirkungen untersucht. Diese Verbindungen können oxidative Stressmarker wie Malondialdehyd (MDA) hemmen, der ein Biomarker für oxidative Schäden in Zellen und Geweben ist. Durch die Modulation der MDA-Spiegel könnten diese Derivate potenziell neuronale Zellen vor oxidativem Schaden schützen, der ein wichtiger Faktor bei neurodegenerativen Erkrankungen ist .

Chemische Synthese: Zwischenprodukt für Flüssigkristallpolymere

Diese Verbindung dient als Schlüsselzwischenprodukt bei der Synthese von Polymer- und Nicht-Polymer-geordneten Flüssigkristallphasen. Die Bromphenylgruppe in this compound ist besonders nützlich für die Herstellung von Flüssigkristallpolymeren mit Hauptkette (MCLCPs) durch Mizoroki–Heck-Polymerisation, die wichtige Materialien für fortschrittliche Displaytechnologien sind .

Umweltwissenschaften: Aquatische Toxikologie

Die Bromphenylderivate werden verwendet, um das neurotoxische Potenzial in Wasserorganismen zu beurteilen. So wurden beispielsweise Studien an Regenbogenforellen-Alevinen durchgeführt, um die Auswirkungen dieser Verbindungen auf die Acetylcholinesterase (AchE)-Aktivität zu untersuchen, die für die Nervenimpulsübertragung entscheidend ist. Solche Forschungsarbeiten tragen zum Verständnis der Umweltauswirkungen von bromierten Verbindungen auf das marine Leben bei .

Wirkmechanismus

Target of Action

Similar compounds such as pyrazoline derivatives have been reported to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve pulses’ transmission .

Mode of Action

Related compounds have been shown to inhibit the enzymatic activity of ache . This inhibition can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced survival organisms .

Biochemical Pathways

Similar compounds have been associated with the production of reactive oxygen species (ros) and lipid peroxides, leading to oxidative stress . Oxidative stress can negatively affect different cellular components .

Pharmacokinetics

A study on similar compounds suggests that they exhibit good to strong antimicrobial activity , which might suggest a favorable bioavailability profile.

Result of Action

Related compounds have been shown to significantly reduce ache levels . This reduction can lead to dramatic behavioral changes, body movement impairment, and even reduced survival organisms .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

3-(4-Bromophenyl)-1,2,4-oxadiazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, thereby affecting neurotransmission. Additionally, 3-(4-Bromophenyl)-1,2,4-oxadiazole has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activity and influencing cellular redox balance .

Cellular Effects

The effects of 3-(4-Bromophenyl)-1,2,4-oxadiazole on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, 3-(4-Bromophenyl)-1,2,4-oxadiazole has been shown to affect the expression of genes involved in oxidative stress responses, inflammation, and apoptosis, thereby influencing cellular homeostasis and function .

Molecular Mechanism

At the molecular level, 3-(4-Bromophenyl)-1,2,4-oxadiazole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the binding of 3-(4-Bromophenyl)-1,2,4-oxadiazole to acetylcholinesterase results in the inhibition of its enzymatic activity, thereby affecting neurotransmitter levels in the nervous system . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in critical cellular processes .

Temporal Effects in Laboratory Settings

The effects of 3-(4-Bromophenyl)-1,2,4-oxadiazole over time in laboratory settings have been extensively studied. This compound exhibits stability under various experimental conditions, although it may undergo degradation over extended periods . Long-term studies have shown that 3-(4-Bromophenyl)-1,2,4-oxadiazole can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and safety profile of this compound.

Dosage Effects in Animal Models

The effects of 3-(4-Bromophenyl)-1,2,4-oxadiazole vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, 3-(4-Bromophenyl)-1,2,4-oxadiazole can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects are critical for determining the therapeutic window and safety margins for potential clinical applications.

Metabolic Pathways

3-(4-Bromophenyl)-1,2,4-oxadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the detoxification and elimination of 3-(4-Bromophenyl)-1,2,4-oxadiazole from the body, influencing its pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of 3-(4-Bromophenyl)-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in specific tissues such as the brain and liver . The distribution of 3-(4-Bromophenyl)-1,2,4-oxadiazole within the body is influenced by factors such as its lipophilicity, molecular size, and affinity for binding proteins .

Subcellular Localization

The subcellular localization of 3-(4-Bromophenyl)-1,2,4-oxadiazole is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, including the mitochondria and endoplasmic reticulum . The targeting of 3-(4-Bromophenyl)-1,2,4-oxadiazole to these organelles is facilitated by specific targeting signals and post-translational modifications, which direct its localization and influence its biological activity .

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQNOWMRFJKXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649573 | |

| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16013-07-3 | |

| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16013-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)

![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)